molecular formula C11H16ClNO B1591548 Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride CAS No. 58271-59-3

Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride

Cat. No. B1591548
CAS RN: 58271-59-3
M. Wt: 213.7 g/mol
InChI Key: WYDBGXDFQGRVME-UHFFFAOYSA-N
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Description

Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a chemical compound with the CAS Number: 58271-59-3 . It has a molecular weight of 213.71 . The IUPAC name for this compound is cyclopropyl (4-methoxyphenyl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is 1S/C11H15NO.ClH/c1-13-10-6-4-9 (5-7-10)11 (12)8-2-3-8;/h4-8,11H,2-3,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride is a solid at room temperature . It has a melting point of 213-214 degrees Celsius .

Scientific Research Applications

Luminescent Complexes Synthesis

Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride derivatives are utilized in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes, characterized by their fluid and solid-state emissive properties, are examined for their oligomeric interactions. The investigation into their molecular structures reveals insights into metal-metal and ligand-ligand interactions, contributing to the understanding of luminescent materials' properties (Lai et al., 1999).

Neurotransmitter Analogues Synthesis

The compound also finds application in the synthesis of constrained neurotransmitter analogues, such as substituted 2-phenylcyclopropylamines. These analogues have implications in the study of monoamine oxidase inhibition and the mimicry of hallucinogenic effects, providing a pathway for the development of new therapeutic agents (Faler & Joullié, 2007).

Antiviral Activity Studies

Research involving cyclopropyl(4-methoxyphenyl)methanamine hydrochloride derivatives extends to the field of antiviral drugs. Specifically, derivatives have been synthesized and evaluated for their potential to inhibit retrovirus replication in cell cultures, indicating a possible avenue for the development of new antiviral medications (Hocková et al., 2003).

Organophosphine-Triggered Reactions

The versatility of cyclopropyl(4-methoxyphenyl)methanamine hydrochloride derivatives is further demonstrated in organophosphine-triggered reactions. These reactions showcase the ability to switch regioselectivity, offering novel pathways for the synthesis of organic compounds with specific configurations (Ni et al., 2013).

Environmental Toxicology

Moreover, cyclopropyl(4-methoxyphenyl)methanamine hydrochloride derivatives have been studied in the context of environmental toxicology, particularly in the investigation of endocrine-disrupting chemicals (EDCs). These studies are crucial for understanding the potential environmental and health impacts of chemicals released into ecosystems (Kim et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

cyclopropyl-(4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8;/h4-8,11H,2-3,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXIXBPARKOHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride

CAS RN

58271-59-3
Record name 1-cyclopropyl-1-(4-methoxyphenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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